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Compound of Interest

Compound Name: LNA-A(Bz) amidite

Cat. No.: B10857621 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LNA-A(Bz) amidite
for the synthesis of Locked Nucleic Acid (LNA)-modified oligonucleotides and their applications

in molecular diagnostics. Detailed protocols for key experimental procedures are included to

facilitate the integration of LNA technology into your research and development workflows.

Introduction to LNA-A(Bz) Amidite
LNA-A(Bz) amidite is a benzoyl-protected adenosine phosphoramidite building block used in

the chemical synthesis of LNA-containing oligonucleotides. LNA is a class of nucleic acid

analogs where the ribose sugar is conformationally "locked" by a methylene bridge connecting

the 2'-oxygen and the 4'-carbon. This structural constraint confers unique properties to

oligonucleotides, making them highly valuable tools in molecular diagnostics.

The incorporation of LNA monomers, such as those derived from LNA-A(Bz) amidite, into DNA

or RNA sequences results in oligonucleotides with:

Increased Thermal Stability: LNA-modified oligonucleotides exhibit a significant increase in

melting temperature (Tm) when hybridized to their complementary DNA or RNA targets. This

allows for the use of shorter probes and primers with high binding affinity.[1]

Enhanced Specificity and Mismatch Discrimination: The locked structure of LNA enhances

the ability to discriminate between perfectly matched and mismatched target sequences.
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This is crucial for applications requiring high specificity, such as SNP genotyping and allele-

specific PCR.[2][3][4]

Increased Nuclease Resistance: LNA-modified oligonucleotides show improved resistance to

degradation by nucleases, increasing their stability in biological samples.[3]

Applications in Molecular Diagnostics
The superior properties of LNA-modified oligonucleotides make them ideal for a wide range of

molecular diagnostic applications:

Allele-Specific PCR (AS-PCR) for SNP Genotyping: LNA-modified primers significantly

improve the specificity of AS-PCR, allowing for reliable discrimination between different

alleles. Placing an LNA base at the 3'-end of the allele-specific primer enhances its

discriminatory power.

In Situ Hybridization (ISH): LNA-based probes provide excellent sensitivity and specificity in

ISH applications for the detection of specific mRNA or microRNA targets within cells and

tissues. The increased binding affinity allows for the use of shorter probes, which can better

penetrate tissues.

Quantitative Real-Time PCR (qPCR) Probes: LNA-modified probes, such as TaqMan®

probes, offer improved signal-to-noise ratios and enhanced specificity in qPCR assays.

Antisense Oligonucleotides (ASOs): The high affinity and nuclease resistance of LNA make it

a valuable modification for the development of antisense therapies that target specific

mRNAs for silencing.

Quantitative Data
The incorporation of LNA monomers significantly impacts the hybridization properties of

oligonucleotides. The following tables summarize key quantitative data.

Table 1: Increase in Melting Temperature (Tm) per LNA
Modification
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Oligonucleotide Type
Tm Increase per LNA
Monomer (°C)

Reference

LNA-DNA Hybrid 2 - 6

LNA-RNA Hybrid 3 - 9.6

Table 2: Mismatch Discrimination of LNA-Modified
Probes vs. DNA Probes

Mismatch Type
LNA-induced ΔTm
(°C) (Perfect Match
vs. Mismatch)

DNA Probe ΔTm
(°C) (Perfect Match
vs. Mismatch)

Reference

A•A 12.3 8.4

G•T 5.5 6.3

General Single

Mismatch
~20 0.5 - 3

Experimental Protocols
Protocol 1: Oligonucleotide Synthesis with LNA-A(Bz)
Amidite
LNA-containing oligonucleotides can be synthesized using standard automated

phosphoramidite chemistry with minor modifications to the synthesis cycle.

Materials:

LNA-A(Bz) phosphoramidite

Standard DNA/RNA phosphoramidites (dA, dC, dG, T)

Anhydrous acetonitrile

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
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Capping solution

Oxidizing solution

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of

ammonium hydroxide and methylamine (AMA))

Controlled Pore Glass (CPG) solid support

Instrumentation:

Automated DNA/RNA synthesizer

Procedure:

Preparation: Dissolve LNA-A(Bz) amidite and other phosphoramidites in anhydrous

acetonitrile to the recommended concentration. Install the reagents on the DNA synthesizer.

Synthesis Cycle:

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid support-bound

nucleotide.

Coupling: Activation of the LNA-A(Bz) phosphoramidite with the activator and coupling to

the 5'-hydroxyl group of the growing oligonucleotide chain. Note: A longer coupling time

(e.g., 180-250 seconds) is recommended for LNA amidites due to their increased steric

hindrance compared to standard DNA amidites.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of

deletion mutants.

Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

Note: A longer oxidation time (e.g., 45 seconds) is also recommended after LNA coupling.

Repeat: The synthesis cycle is repeated for each subsequent nucleotide in the desired

sequence.
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Cleavage and Deprotection:

After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and

the protecting groups (including the benzoyl group on the LNA-A) are removed by

incubation with a deprotection solution (e.g., concentrated ammonium hydroxide at 55°C

for 8-16 hours or AMA solution at 65°C for 10 minutes).

Purification: The crude oligonucleotide is purified using standard methods such as High-

Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Allele-Specific PCR (AS-PCR) with LNA-
Modified Primers
This protocol outlines the use of LNA-modified primers for the detection of a single nucleotide

polymorphism (SNP).

Materials:

Genomic DNA template

LNA-modified allele-specific forward primers (one for each allele, with the LNA base at the 3'-

end)

Common reverse primer

dNTP mix

Taq DNA polymerase and reaction buffer

Nuclease-free water

Procedure:

Primer Design: Design two allele-specific forward primers. The 3'-terminal base of each

primer should correspond to one of the SNP alleles. Incorporate an LNA base at this 3'-

terminal position. Design a common reverse primer.

PCR Reaction Setup: Prepare the following reaction mixture on ice:
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Component Final Concentration

10x PCR Buffer 1x

dNTP Mix 200 µM each

Allele-Specific Forward Primer 0.2 µM

Common Reverse Primer 0.2 µM

Taq DNA Polymerase 1.25 units

Genomic DNA 50-100 ng

Nuclease-free water to final volume

PCR Cycling Conditions:

Step Temperature (°C) Time Cycles

Initial Denaturation 95 3 min 1

Denaturation 95 30 sec 30-35

Annealing 55-65* 30 sec

Extension 72 30 sec

Final Extension 72 5 min 1

Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band

will indicate the presence of the corresponding allele.

Protocol 3: In Situ Hybridization (ISH) with LNA-Modified
Probes
This protocol provides a general workflow for detecting mRNA in fixed cells or tissues using a

DIG-labeled LNA probe.

Materials:
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5'-DIG-labeled LNA probe

Formalin-fixed, paraffin-embedded (FFPE) tissue sections or fixed cells

Hybridization buffer (e.g., 50% formamide, 5x SSC, 0.1% Tween-20)

Wash buffers (e.g., 2x SSC, 0.2x SSC)

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

NBT/BCIP substrate for colorimetric detection

Proteinase K

Procedure:

Sample Preparation: Deparaffinize and rehydrate FFPE tissue sections. Permeabilize fixed

cells.

Proteinase K Treatment: Digest the samples with Proteinase K to improve probe

accessibility.

Pre-hybridization: Incubate the samples in hybridization buffer without the probe to block

non-specific binding sites.

Hybridization:

Dilute the DIG-labeled LNA probe in pre-warmed hybridization buffer to the desired

concentration (e.g., 5 nM).

Denature the probe and target RNA by heating the samples.

Incubate the samples with the probe solution overnight at a temperature 22°C below the

calculated probe:RNA duplex melting temperature.

Post-Hybridization Washes: Perform a series of stringent washes with pre-warmed wash

buffers to remove unbound and non-specifically bound probe.
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Immunodetection:

Block the samples with a blocking solution.

Incubate with an anti-DIG-AP antibody.

Wash to remove unbound antibody.

Signal Detection: Incubate the samples with the NBT/BCIP substrate until the desired color

intensity is reached.

Microscopy: Mount the samples and visualize the results under a microscope.

Visualizations
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Caption: Workflow for LNA-Oligonucleotide Synthesis.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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